8-氯-1-萘甲酸

描述

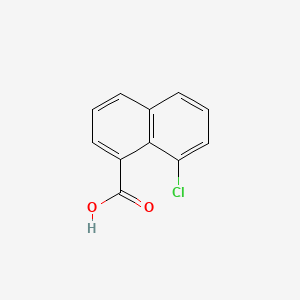

8-Chloro-1-naphthoic acid is a compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

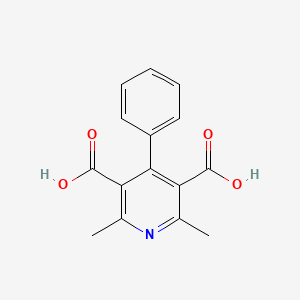

The synthesis of 8-Chloro-1-naphthoic acid has been described in various studies . One method involves the treatment of 1,8-naphthalic anhydride with anhydro-8-hydroxymercuri-1-naphthoic acid and 8-chloromercuri-1-naphthoic acid using elemental halogen . Another method involves the reaction of anhydro acid with N-chlorosuccinimide or 1,3-dichloro-5,5-dimethylhydantoin .Molecular Structure Analysis

The molecular structure of 8-Chloro-1-naphthoic acid is characterized by a naphthalene ring substituted with a chlorine atom at the 8th position and a carboxylic acid group at the 1st position .Physical And Chemical Properties Analysis

8-Chloro-1-naphthoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.63 . The compound has a melting point of 171.5°C and a boiling point of 296.74°C at 760 mmHg .科学研究应用

合成和化学性质

- 合成方法:由于 8-氯-1-萘甲酸在化学研究中的应用,其合成一直是人们感兴趣的课题。从 1,8-萘酐的合成工艺包括回流、汞化和用元素卤素处理等步骤。其制备的可靠方法涉及对反应条件和温度的精细控制,因为它是热不稳定的 (Chen, Smith, & Huffman, 2010)。

化学相互作用和反应性

- 与其他化合物的反应性:1-萘甲酸衍生物(如 8-氯-1-萘甲酸)在不同化学环境中的反应性一直是人们感兴趣的话题。例如,研究萘甲酸在各种溶剂中的行为及其与不同基团的相互作用,可以深入了解它们在有机化学和材料科学中的潜在应用。这些酸在不同条件下的行为有助于理解它们在各种化学过程中的用途 (Saritemur et al., 2016)。

在微生物学和生物降解中的应用

- 微生物生物降解:已经观察到微生物(如罗多球菌 aetherivorans BCP1)降解萘酸(包括 8-氯-1-萘甲酸等衍生物)的过程。这一降解过程对于理解此类化合物的环境影响及其潜在的生物修复应用至关重要。研究微生物与萘酸的相互作用,可以深入了解生物降解的途径和机制,可利用这些知识进行环境清理过程 (Presentato et al., 2018)。

作用机制

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it is challenging to summarize the biochemical pathways affected by 8-Chloro-1-naphthoic acid. Given its structural similarity to other naphthoic acids, it may influence pathways related to cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

Like other similar compounds, it is likely absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Given its potential interactions with various targets, it may have diverse effects on cellular processes .

属性

IUPAC Name |

8-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNELFKSVWJYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196489 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-00-2 | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoic acid, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

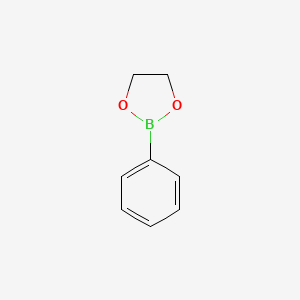

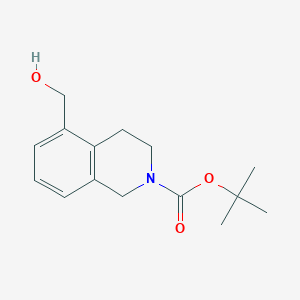

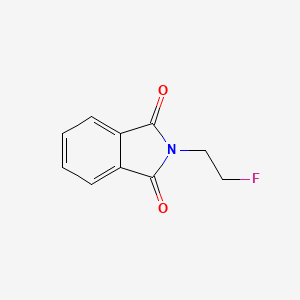

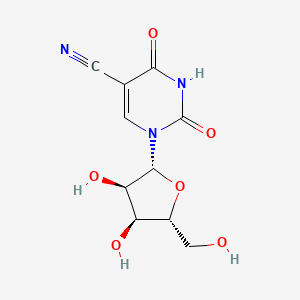

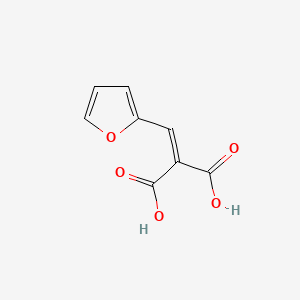

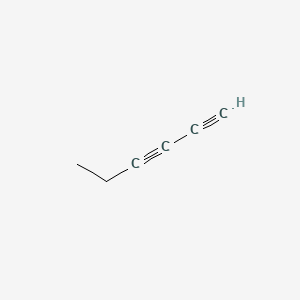

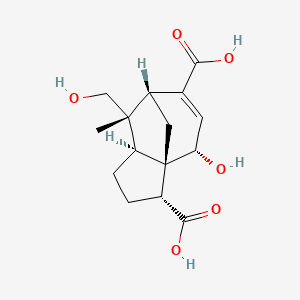

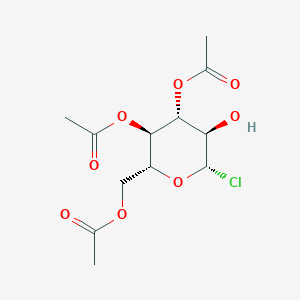

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。